1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione
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Overview
Description
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione is a chemical compound with the molecular formula C10H16O7. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione typically involves the cyclization of linear polyether precursors. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. Industrial production methods often involve similar cyclization reactions but on a larger scale, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: Crown ethers, including this compound, are used in the study of ion transport across biological membranes due to their ability to complex with metal cations.
Medicine: Research is ongoing into the use of crown ethers in drug delivery systems, where they can help transport drugs across cell membranes.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the ring structure coordinate with the cation, effectively “trapping” it within the ring. This complexation can alter the chemical properties of the cation, making it more reactive or facilitating its transport across membranes .
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane-2,6-dione is similar to other crown ethers such as 12-crown-4, 18-crown-6, and dibenzo-18-crown-6. its unique ring size and the presence of five ether oxygen atoms give it distinct complexation properties. For example, it has a higher affinity for smaller cations like sodium and potassium compared to larger crown ethers .
Similar Compounds
- 12-crown-4
- 18-crown-6
- Dibenzo-18-crown-6
Properties
CAS No. |
63689-58-7 |
---|---|
Molecular Formula |
C10H16O7 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,6-dione |
InChI |
InChI=1S/C10H16O7/c11-9-7-15-8-10(12)17-6-4-14-2-1-13-3-5-16-9/h1-8H2 |
InChI Key |
VZQIFKKNEBHXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)COCC(=O)OCCO1 |
Origin of Product |
United States |
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